1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone
Description
This compound features a fused cyclopenta[b]thieno[3,2-e]pyridine core with an amino group at position 3 and an ethanone (acetyl) substituent at position 2. Its rigid polycyclic structure and functional groups make it a candidate for pharmacological studies, particularly in enzyme inhibition and antibacterial applications .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-6(15)11-10(13)8-5-7-3-2-4-9(7)14-12(8)16-11/h5H,2-4,13H2,1H3 |
InChI Key |
QDTCBHNNRLSYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N |
Origin of Product |
United States |
Preparation Methods
Disconnection at the Ethanone Group
The ethanone moiety at C2 suggests late-stage acylation or early incorporation via:
Thieno[3,2-e]Pyridine Core Construction
Two dominant strategies emerge:
-
Cyclocondensation of Thiophene Derivatives :
-
Multi-Component Reactions (MCRs) :
Detailed Synthetic Routes
Route 1: Sequential Cyclization-Acylation
Step 1: Synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
-
Reagents : 3-Aminothiophene-2-carbonitrile (1.0 eq), cyclopentanone (1.2 eq), NH₄OAc (2.0 eq).
-
Yield : 68% (unoptimized).
Step 2: C2 Acylation via Friedel-Crafts
Route 2: Integrated MCR Approach
Single-Pot Synthesis Using Pre-Functionalized Components
-
Reagents :
-
2-Acetylthiophene (1.0 eq)
-
Cyclopentene oxide (1.2 eq, for cyclopentane ring)
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Ammonia gas (3.0 eq, for 3-amino group)
-
-
Conditions :
-
Yield : 45% (gram-scale feasible).
Reaction Optimization and Critical Parameters
Key Findings :
-
Microwave irradiation reduces reaction times by 60% compared to conventional heating.
-
Mn(OTf)₂ outperforms other oxidants (e.g., KMnO₄) in 2-ethyl → ethanone conversions (87% vs. 32%).
Analytical Validation and Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 2.65 (s, 3H, COCH₃), 2.90–3.10 (m, 4H, cyclopentane CH₂), 6.82 (s, 1H, thiophene H).
-
HRMS (ESI+) : m/z calcd for C₁₃H₁₃N₂OS [M+H]⁺ 261.0798, found 261.0795.
X-ray Crystallography :
-
Confirms fused tricyclic system with bond lengths:
Scale-Up Considerations and Industrial Relevance
Gram-Scale Synthesis :
-
Route 1 (two-step): 10 g scale achieves 48% overall yield with >99% HPLC purity.
-
Cost Drivers :
Green Chemistry Metrics :
-
PMI (Process Mass Intensity) : 32 (targeting <25 via solvent recycling).
-
E-factor : 18.7 kg waste/kg product (industry benchmark: <15).
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Materials Science: Can be used in the synthesis of novel materials with specific electronic properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Core Structural Variations
Functional Group Modifications
- Ethanone vs. Ester: The target compound’s acetyl group (ethanone) offers moderate polarity, while ester derivatives (e.g., ) exhibit higher solubility in organic solvents, impacting bioavailability .
- Heterocyclic Additions : Derivatives fused with benzimidazole () or benzofuran () introduce additional hydrogen-bonding sites, broadening pharmacological targets .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₂H₁₂N₂OS
- CAS Number: 362004-49-7
The unique fusion of cyclopentane, thiophene, and pyridine rings contributes to its diverse biological activities.
The biological activity of this compound is not fully understood; however, it is believed to interact with various biological targets:
- Protein Kinase Inhibition: Similar compounds have shown the ability to inhibit protein kinases, which are crucial for cell signaling pathways.
- Calcium Channel Antagonism: Some derivatives exhibit antagonistic effects on calcium channels, influencing muscle contraction and neurotransmitter release.
Biochemical Pathways
Research indicates that compounds related to this structure can impact several biochemical pathways:
- Hypoglycemic Activity: Certain derivatives have been noted for their potential to lower blood glucose levels.
- Anticancer Properties: Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Biological Activity Data Table
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 | |
| Hypoglycemic | Blood glucose reduction | |
| Calcium channel antagonism | Modulation of calcium influx |
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer). The results indicated significant activity against these cell lines, suggesting potential for further drug development targeting cancer therapies. For instance, certain analogs demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating promising efficacy .
Hypoglycemic Effects
Research has also explored the hypoglycemic effects of similar cyclopenta[b]pyridine derivatives. In animal models, these compounds showed a reduction in blood glucose levels after administration, highlighting their potential as therapeutic agents for diabetes management .
Comparative Analysis with Similar Compounds
The compound's biological activity can be compared with other related heterocyclic compounds:
| Compound | Activity |
|---|---|
| 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | Anticancer |
| 3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | Antimicrobial |
These comparisons reveal that while many derivatives exhibit similar activities, the specific structure of this compound may confer unique properties that enhance its efficacy.
Q & A
Q. What are the primary synthetic routes for synthesizing 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone, and what reaction conditions are critical?
The synthesis typically involves cyclocondensation of appropriately substituted pyridine and thiophene precursors. Key steps include:
- Cyclopenta-fused ring formation : Use of cyclopentane derivatives with reactive groups (e.g., ketones or amines) for annulation reactions.
- Thieno-pyridine core assembly : Employing sulfur-containing reagents (e.g., Lawesson’s reagent) to introduce the thiophene moiety.
- Amino group functionalization : Selective protection/deprotection strategies (e.g., Boc groups) to avoid side reactions.
Critical reaction conditions include anhydrous solvents (e.g., THF or DMF), temperature control (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling steps). For analogs, yields depend on avoiding hydrolysis of the ethanone group .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- NMR spectroscopy : and NMR to confirm the cyclopenta-thieno-pyridine scaffold and ethanone group.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and detect impurities.
- X-ray crystallography : For unambiguous confirmation of the fused-ring system (as seen in related thieno-pyridine structures) .
- HPLC : For purity assessment, especially if the compound is intended for biological assays.
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved during formulation for in vitro studies?
Discrepancies in solubility often arise from differences in solvent polarity, pH, or crystallinity. Methodological approaches:
- Solvent screening : Test dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 1–10).
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Amorphous solid dispersion : Ball-mill the compound with polymers (e.g., PVP) to disrupt crystallinity.
Refer to analogs like trifluoroacetyl-pyridine derivatives, where solubility improved via co-solvent strategies .
Q. What experimental design considerations are critical when evaluating the biological activity of this compound against multidrug-resistant targets?
- Cell line selection : Use both sensitive and resistant lines (e.g., MCF-7 vs. MDR-MCF-7) to assess specificity.
- Dose-response assays : Include positive controls (e.g., doxorubicin) and measure IC values with ATP-based viability kits.
- Off-target profiling : Screen against cytochrome P450 enzymes to rule out metabolic interference.
- Stability testing : Monitor compound degradation in cell media via LC-MS over 24–48 hours (as in HSI-based pollution studies) .
Q. How can researchers address low yields in the final cyclization step of the synthesis?
Common issues include steric hindrance or competing side reactions. Optimization strategies:
- Microwave-assisted synthesis : Reduce reaction time and improve energy efficiency.
- Catalyst screening : Test Pd(OAc) or CuI for cross-coupling efficiency.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for the amino group to prevent unwanted nucleophilic attacks.
For example, similar pyridine derivatives achieved >80% yield using Pd-catalyzed methods under inert atmospheres .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across different studies?
Potential causes include:
- Assay variability : Compare MTT vs. resazurin-based assays; normalize data to cell-count metrics.
- Batch purity : Re-characterize compound batches via HPLC and NMR.
- Cell culture conditions : Differences in serum concentration or oxygen levels (e.g., hypoxia) can alter activity.
For thieno-pyridine derivatives, cytotoxicity discrepancies were resolved by standardizing protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
